5-[2-(Trifluoromethyl)phenyl]pentanoic acid
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Overview
Description
5-[2-(Trifluoromethyl)phenyl]pentanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trifluoromethyl)phenyl]pentanoic acid typically involves the introduction of the trifluoromethyl group into the phenyl ring followed by the formation of the pentanoic acid chain. One common method involves the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide is used to introduce the trifluoromethyl group into a suitable precursor. The reaction conditions often require the presence of a catalyst and a base to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethyl)phenyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-[2-(Trifluoromethyl)phenyl]pentanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[2-(Trifluoromethyl)phenyl]valeric acid: Similar structure but with a valeric acid chain.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group attached to a benzoic acid ring.
4-(Trifluoromethyl)phenylacetic acid: Features a trifluoromethyl group on a phenylacetic acid backbone.
Uniqueness
5-[2-(Trifluoromethyl)phenyl]pentanoic acid is unique due to the specific positioning of the trifluoromethyl group and the pentanoic acid chain, which can influence its chemical reactivity and biological interactions differently compared to other similar compounds.
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-7-3-1-5-9(10)6-2-4-8-11(16)17/h1,3,5,7H,2,4,6,8H2,(H,16,17) |
InChI Key |
BVAUJJPAOIDGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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